molecular formula C19H13N3O5S B4959294 N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide

Cat. No. B4959294
M. Wt: 395.4 g/mol
InChI Key: SISZGZNYQGWHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide, also known as MNB-Fmoc, is a fluorescent probe that is widely used in scientific research. It is a small molecule that has been synthesized through various methods and has proven to be a valuable tool in the study of biochemical and physiological processes.

Mechanism of Action

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide works by binding to specific targets and emitting a fluorescent signal upon excitation with light. The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide is based on the principle of fluorescence resonance energy transfer (FRET). When N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide is bound to its target, the fluorescent signal is quenched, but when the target is released, the fluorescent signal is restored.
Biochemical and Physiological Effects
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide has been shown to have a range of biochemical and physiological effects. It has been used to investigate the binding of proteins, nucleic acids, and other biomolecules. N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide has also been used to study the effects of different environmental factors on biochemical and physiological processes. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide has been used to investigate the effects of drugs on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and can be used in a variety of experimental conditions. N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide is also highly sensitive and can detect very low concentrations of targets. However, N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide also has some limitations. It is not suitable for in vivo studies and can only be used in vitro. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide can be affected by factors such as pH and temperature, which can affect its fluorescence signal.

Future Directions

There are several future directions for the use of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide in scientific research. One area of interest is the development of new methods for the synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide. Another area of interest is the investigation of the binding of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide to different targets and the development of new applications for N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide can be used in drug discovery and development, and further research is needed to explore its potential in this area.

Synthesis Methods

Several methods have been developed for the synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide, including the use of microwave irradiation and solid-phase synthesis. The most commonly used method involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 5-(3-nitrophenyl)-2-furoic acid chloride in the presence of a base such as triethylamine. The resulting product is then protected with Fmoc (9-fluorenylmethoxycarbonyl) to yield N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide has been widely used as a fluorescent probe in various scientific research applications. It has been used to study the binding of proteins, nucleic acids, and other biomolecules. N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide has also been used to investigate the effects of different environmental factors on biochemical and physiological processes. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)-2-furamide has been used as a tool for drug discovery and development.

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5S/c1-26-13-5-6-14-17(10-13)28-19(20-14)21-18(23)16-8-7-15(27-16)11-3-2-4-12(9-11)22(24)25/h2-10H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISZGZNYQGWHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide

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